3-acetamido-N-(4-methylphenyl)benzamide
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Overview
Description
3-acetamido-N-(4-methylphenyl)benzamide is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of an acetamido group attached to the benzamide structure, with a 4-methylphenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetamido-N-(4-methylphenyl)benzamide can be achieved through several routes. One common method involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction is typically carried out under controlled conditions to ensure selective monoacylation . The reaction conditions include:
Reagents: 4-methylbenzene-1,3-diamine and benzoic anhydride
Solvent: Often performed in a solvent such as dichloromethane or toluene
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using continuous flow microreactor systems. This approach allows for precise control over reaction parameters, leading to higher yields and better selectivity . The continuous flow process involves:
Microreactor Design: A microreactor system is used to control the flow rates of reactants and maintain optimal reaction conditions
Kinetic Studies: Reaction kinetics are studied to determine the optimal conditions for maximum yield and selectivity
Yield: The optimized process can achieve yields of up to 85.7% within a short reaction time of 10 minutes
Chemical Reactions Analysis
Types of Reactions
3-acetamido-N-(4-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides
Reduction: Reduction reactions can convert the compound into its amine derivatives
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides
Major Products
Oxidation: Oxidized derivatives of the benzamide structure
Reduction: Amine derivatives of the original compound
Substitution: Various substituted benzamides depending on the reagents used
Scientific Research Applications
3-acetamido-N-(4-methylphenyl)benzamide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some notable applications include:
Medicinal Chemistry: Used as an intermediate in the synthesis of drug candidates with potential therapeutic properties
Biological Studies: Investigated for its biological activity and potential as a pharmacological agent
Industrial Applications: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-acetamido-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-acetamido-N-(4-methylphenyl)benzamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-(3-Amino-4-methylphenyl)benzamide: A related compound with an amino group instead of an acetamido group
N-(4-Methylphenyl)benzamide: Lacks the acetamido group, making it structurally simpler
N-(4-Ethoxy-3-methoxyphenyl)methylbenzamide: Contains additional substituents on the phenyl ring
Properties
CAS No. |
14315-27-6 |
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Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
3-acetamido-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C16H16N2O2/c1-11-6-8-14(9-7-11)18-16(20)13-4-3-5-15(10-13)17-12(2)19/h3-10H,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
QEOQWUUPBPJUEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C |
Origin of Product |
United States |
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